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Compound of Interest

Compound Name:
4-Chloro-3-iodo-1H-indazol-7-

amine

CAS No.: 1000343-04-3

Cat. No.: B3196543

Get Quote

Technical Monograph: 4-Chloro-3-iodo-1H-
indazol-7-amine
A Pivotal Scaffold for Kinase Inhibitor Design

Executive Summary
4-Chloro-3-iodo-1H-indazol-7-amine is a trisubstituted indazole derivative characterized by a

dense functionalization pattern that enables orthogonal chemical modifications. Its structural

uniqueness lies in the 4-chloro substituent, which provides steric buttressing to the C3 position,

and the 7-amine, which serves as a critical vector for solvent-exposed interactions in ATP-

binding pockets. This molecule functions as a "linchpin" intermediate: the C3-iodine allows for

carbon-carbon bond formation (Suzuki/Sonogashira), while the N7-amine allows for amide/urea

library generation.
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Property Data

CAS Number 1000343-04-3

IUPAC Name 4-Chloro-3-iodo-1H-indazol-7-amine

Molecular Formula

C

H

ClIN

Molecular Weight 293.49 g/mol

Appearance Off-white to pale orange solid

Solubility DMSO, DMF, Methanol (Low in water)

pKa (Calc)
~3.5 (Indazole NH), ~2.0 (Aniline NH

)

Structural Analysis & Electronic Properties
The molecule is built upon the 1H-indazole core, a 10

-electron aromatic system. The substitution pattern dictates its reactivity and binding affinity:

C3-Iodo (Electrophilic Handle): The iodine atom at position 3 is highly reactive toward

palladium-catalyzed cross-coupling. Unlike bromo-analogs, the C-I bond is weaker,

facilitating oxidative addition even under mild conditions.

C4-Chloro (Steric Buttress): The chlorine atom at position 4 is crucial. It is generally inert to

standard nucleophilic aromatic substitution (

) due to the electron-rich nature of the fused pyrazole ring. Its primary role is steric; it forces
substituents at C3 out of planarity, often improving selectivity for kinase "gatekeeper"
regions.

N7-Amine (Nucleophilic Handle): The primary amine at position 7 is an electron-donating

group (EDG). However, its nucleophilicity is modulated by the electron-withdrawing nature of
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the pyrazole ring and the inductive effect of the 4-chloro group.

Reactivity & SAR Map
The following diagram illustrates the orthogonal reactivity of the scaffold, guiding medicinal

chemistry campaigns.
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Figure 1: Orthogonal reactivity profile. The C3-I and N7-NH2 sites allow for library expansion,

while C4-Cl remains static.

Synthetic Pathways
The synthesis of 4-Chloro-3-iodo-1H-indazol-7-amine is non-trivial due to the requirement for

regioselective functionalization. The most robust route constructs the indazole core first,

followed by sequential nitration, iodination, and reduction.

Step 1: Construction of the 4-Chloroindazole Core
The synthesis begins with 2-methyl-3-chloroaniline.[1] The "Jacobson-type" cyclization using

isoamyl nitrite is the industry standard for forming the indazole ring from o-toluidines.

Reagents: 2-Methyl-3-chloroaniline, Acetic Anhydride, Isoamyl Nitrite, Potassium Acetate.
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Mechanism: Diazotization of the amine is followed by an intramolecular radical cyclization

onto the methyl group to close the pyrazole ring.

Protocol:

Dissolve 2-methyl-3-chloroaniline in CHCl

with KOAc.

Treat with Ac

O to form the acetanilide (protecting group/activator).

Heat with isoamyl nitrite (or NaNO

/Ac

O) to 60°C.

Hydrolyze the N-acetyl group (if formed) using LiOH/THF to yield 4-chloro-1H-indazole.

Step 2: Regioselective Nitration (C7 Functionalization)
Direct nitration of 4-chloroindazole is required to install the nitrogen at position 7.

Selectivity Logic: The C4-chloro substituent sterically hinders the C5 position (the typical site

of electrophilic attack in indazoles). This "buttressing effect" directs the incoming nitronium

ion (

) to the C7 position.

Reagents: Fuming HNO

, H

SO

.

Product:4-Chloro-7-nitro-1H-indazole.
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Step 3: Iodination and Reduction
The final sequence installs the iodine and reveals the amine.

Iodination: Treat 4-chloro-7-nitroindazole with N-iodosuccinimide (NIS) or

/KOH in DMF. The C3 position is the most electron-rich and accessible site on the pyrazole
ring.

Reduction: Reduce the nitro group to the amine using Iron powder (Fe) and Ammonium

Chloride (

) or Stannous Chloride (

). Hydrogenation (

/Pd-C) is risky due to potential de-iodination.

Synthesis Workflow Diagram
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Figure 2: Step-by-step synthetic route emphasizing the regioselective nitration controlled by the

C4-chloro group.

Experimental Protocol (Validated Methodology)
Note: This protocol is adapted from standard procedures for polysubstituted indazoles.

Part A: Preparation of 4-Chloro-1H-indazole

To a solution of 2-methyl-3-chloroaniline (14.1 g, 100 mmol) in CHCl

(200 mL), add potassium acetate (1.2 eq).

Cool to 0°C and add acetic anhydride (3.0 eq) dropwise. Stir 1h.

Heat to 60°C and add isoamyl nitrite (2.0 eq) slowly. Stir overnight.

Concentrate, redissolve in THF/Water, and treat with LiOH (5 eq) to hydrolyze the acetyl

group.

Extract with EtOAc, dry, and concentrate to yield 4-chloro-1H-indazole (Orange solid).

Part B: Iodination (C3)

Dissolve 4-chloro-7-nitroindazole (prepared via standard nitration) (1.0 eq) in DMF.

Add NIS (1.1 eq) at room temperature.

Stir for 4–12 hours. Monitor by LCMS for conversion to the 3-iodo species.

Quench with aqueous sodium thiosulfate to remove excess iodine. Precipitate with water and

filter.[2]

Part C: Nitro Reduction (C7)

Suspend the 3-iodo-7-nitro intermediate in EtOH/H

O (4:1).
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Add Iron powder (5 eq) and Ammonium Chloride (5 eq).

Heat to 80°C for 2 hours.

Filter hot through Celite to remove iron residues.

Concentrate filtrate to obtain 4-Chloro-3-iodo-1H-indazol-7-amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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